molecular formula C22H27N3O B7450609 (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone

(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone

Cat. No.: B7450609
M. Wt: 349.5 g/mol
InChI Key: DGKUZSLNOBCUIO-UHFFFAOYSA-N
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Description

(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrrolidine intermediates, which are then coupled with the piperidine ring under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone is unique due to its combination of pyridine, pyrrolidine, and piperidine rings. This structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2-methyl-3-pyridin-2-ylphenyl)-(4-pyrrolidin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-16-19(21-7-2-3-11-24-21)5-4-6-20(16)22(26)25-13-9-17(10-14-25)18-8-12-23-15-18/h2-7,11,17-18,23H,8-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKUZSLNOBCUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)N2CCC(CC2)C3CCNC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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